4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with an amino group at the 4-position and a bromine atom at the 5-position.
Preparation Methods
The synthesis of 4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-bromo-2-chloropyridine with an amine can lead to the formation of the desired compound through a cyclization process. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The amino group at the 4-position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition is particularly significant in the context of cancer treatment, where overactive kinases drive tumor growth .
Comparison with Similar Compounds
4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be compared with other pyrrolopyridine derivatives, such as:
5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: Lacks the amino group at the 4-position, which affects its reactivity and biological activity.
4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Contains a methyl group instead of an amino group, leading to different chemical properties and applications.
The unique combination of the amino and bromine substituents in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
4-amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H6BrN3O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H3,9,10,11,12) |
InChI Key |
IGOKNBDDOZKBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Br)N |
Origin of Product |
United States |
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